molecular formula C8H5ClN2O2 B1592927 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1015610-55-5

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B1592927
CAS No.: 1015610-55-5
M. Wt: 196.59 g/mol
InChI Key: MLXTUHYRDAIKGO-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a chemical compound with the empirical formula C8H5ClN2O2 . It is a halogenated heterocycle . The CAS number for this compound is 1015610-55-5 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, involves the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine ring with a chlorine atom at the 5-position and a carboxylic acid group at the 4-position .


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 196.59 . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C .

Scientific Research Applications

Catalytic Applications 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid serves as a key intermediate in catalytic processes. For example, Neely and Rovis (2014) demonstrated its utility in the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters. This process efficiently synthesizes substituted pyridines with high regioselectivity, showcasing the compound's role in facilitating complex chemical transformations with potential applications in pharmaceutical synthesis and material science (Neely & Rovis, 2014).

Medicinal Chemistry In the realm of medicinal chemistry, this compound derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Muchowski et al. (1985) conducted extensive research leading to the identification of compounds with significant potency, hinting at the compound's applicability in developing new therapeutic agents (Muchowski et al., 1985).

Molecular Interaction Studies The compound also finds applications in studying molecular interactions. Zimmerman, Wu, and Zeng (1991) explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, revealing how the microenvironment influences complexation behavior. This research provides insights into the mechanisms of molecular recognition, which is crucial for the design of molecular sensors and drug delivery systems (Zimmerman et al., 1991).

Antimicrobial Research Furthermore, the antimicrobial activities of pyridine-2-carboxylic acid and its derivatives have been characterized, offering a glimpse into potential applications in combating microbial infections. Tamer et al. (2018) provided a comprehensive analysis of these compounds' effects against various bacteria and their interactions with DNA, underscoring their relevance in developing new antimicrobial agents (Tamer et al., 2018).

Mechanism of Action

While the specific mechanism of action for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is not mentioned, 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . This suggests that they could be used in treating diseases where these receptors play a crucial role.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It also has a GHS07 pictogram, which signifies that it can cause skin irritation, eye irritation, or respiratory irritation .

Future Directions

The future directions for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and its derivatives could involve further exploration of their potential as FGFR inhibitors . This could lead to their use in the treatment of various types of tumors where abnormal activation of the FGFR signaling pathway plays a crucial role .

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-11-7-4(1-2-10-7)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXTUHYRDAIKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640171
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015610-55-5
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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